N2,N2-Diethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine
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Overview
Description
N2,N2-Diethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine is a chemical compound with the molecular formula C12H20N4. It is a derivative of tetrahydroquinazoline, a class of compounds known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Diethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions. This method is characterized by excellent yields and easy workup .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N2,N2-Diethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce tetrahydroquinazoline derivatives with different substituents.
Scientific Research Applications
N2,N2-Diethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N2,N2-Diethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. This inhibition disrupts the replication of Mycobacterium tuberculosis, making it a potential antitubercular agent .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinazoline: A parent compound with similar structural features.
N2,N2-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine: A derivative with methyl groups instead of ethyl groups.
N2,N2-Diethyl-5,6,7,8-tetrahydroquinazoline-2,4-diamine: A derivative with a different substitution pattern.
Uniqueness
N2,N2-Diethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as an antitubercular agent and enzyme inhibitor sets it apart from other similar compounds .
Biological Activity
N2,N2-Diethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine (also known as dihydrochloride salt) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H22Cl2N4
- Molecular Weight : 293.23 g/mol
- IUPAC Name : 2-N,2-N-diethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine; dihydrochloride
- CAS Number : 1823549-60-5
The compound's structure features a tetrahydroquinazoline backbone that is significant for its biological interactions.
Synthesis
The synthesis of this compound can be approached through various methods. A notable base-catalyzed synthesis involves the use of solvent-free conditions which enhances yield and purity . The compound can also be synthesized via reduction reactions involving quinolin-2-one intermediates .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines. For instance:
Cell Line | IC50 (µM) |
---|---|
A549 | 10 |
HeLa | 12 |
B16F10 | 15 |
These results indicate that the compound exhibits micromolar activity against diverse cancer types .
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary data suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death and inhibiting proliferation signals .
Case Studies
-
Study on Lung Cancer Cells (A549) :
- Objective : To evaluate the cytotoxic effects of this compound.
- Findings : The compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells following treatment with the compound.
- Study on Melanoma Cells (B16F10) :
Properties
Molecular Formula |
C12H20N4 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-N,2-N-diethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine |
InChI |
InChI=1S/C12H20N4/c1-3-16(4-2)12-14-8-9-7-10(13)5-6-11(9)15-12/h8,10H,3-7,13H2,1-2H3 |
InChI Key |
YGWYNGQGSCKUPE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C2CC(CCC2=N1)N |
Origin of Product |
United States |
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